molecular formula C12H20N2O B1306426 (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine CAS No. 842966-34-1

(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine

Cat. No.: B1306426
CAS No.: 842966-34-1
M. Wt: 208.3 g/mol
InChI Key: AMQWDXQMLRQMPF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-ethoxy-N-(1-pyridin-3-ylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-15-9-5-8-14-11(2)12-6-4-7-13-10-12/h4,6-7,10-11,14H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQWDXQMLRQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine typically involves the reaction of 3-ethoxypropylamine with a pyridinyl-ethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name : (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine
  • Molecular Formula : C₁₂H₂₀N₂O
  • Molecular Weight : 208.30 g/mol (based on its pyridin-2-yl analog in and ).
  • CAS Registry Number : 842966-34-1 (derived from , which lists structurally similar compounds).

This compound is a secondary amine featuring a pyridin-3-yl (nicotinyl) group and an ethoxypropyl chain. The pyridine ring’s substitution at the 3-position distinguishes it from analogs with substituents at the 2- or 4-positions. Its ethoxypropyl side chain contributes to hydrophobicity, which may influence solubility and biological activity.

Comparison with Structurally Similar Compounds

Pyridine Substitution Isomers

The position of the pyridine substituent significantly impacts electronic and steric properties. Key analogs include:

Compound Name Pyridine Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine 2-position C₁₂H₂₀N₂O 208.30 Liquid; used as a pharmaceutical intermediate.
(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine 4-position C₁₂H₂₀N₂O 208.30 No direct data; inferred similar hydrophobicity but distinct electronic effects.
Target Compound 3-position C₁₂H₂₀N₂O 208.30 Likely intermediate for nicotinic receptor-targeting drugs (inferred from pyridin-3-yl’s role in bioactive molecules).

Key Differences :

  • Biological Activity : Pyridin-3-yl derivatives are often associated with interactions at nicotinic acetylcholine receptors, while 2-position analogs may favor different binding profiles.

Amine Side Chain Variants

Variations in the amine side chain modulate physicochemical properties:

Compound Name Side Chain Structure Key Features
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl group Solid (mp 104–107°C); synthesized via copper-catalyzed coupling; used in medicinal chemistry.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Methylthiopropyl chain Enhanced hydrophobicity (methylthio group); IR absorption at 3298 cm⁻¹.
Target Compound Ethoxypropyl chain Increased hydrophobicity vs. methylthio analogs; liquid state inferred from ethoxypropyl’s flexibility.

Functional Group Analogs

Compound Name Functional Group Key Applications
(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine Phenyl-pyridin-4-yl group Pharmaceutical intermediate (inferred from structural complexity).
Cyclopropyl-(1-pyridin-3-yl-ethyl)-amine Cyclopropyl group Bioactive scaffold in drug discovery.
Target Compound Ethoxypropyl + pyridin-3-yl Likely optimized for solubility-bioactivity balance in CNS-targeting agents.

Research Findings and Data

Physicochemical Properties

  • Hydrophobicity : The ethoxypropyl chain increases logP compared to shorter alkyl chains (e.g., methyl or ethyl), enhancing membrane permeability.
  • Solubility : Likely low water solubility due to hydrophobic groups; may require formulation aids (e.g., DMSO) for biological testing.

Biological Activity

(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine is a synthetic organic compound that features a combination of ethoxy, propyl, and pyridine functional groups. This unique structure suggests potential diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is C12H20N2OC_{12}H_{20}N_{2}O, and it has garnered attention for its possible roles in anticancer, neuroprotective, and antimicrobial applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 3 Ethoxy propyl 1 pyridin 3 yl ethyl amine\text{ 3 Ethoxy propyl 1 pyridin 3 yl ethyl amine}

Key Features:

  • Ethoxy Group: Enhances solubility and bioavailability.
  • Pyridine Ring: Known for its role in various biological activities.
  • Amine Functionality: Contributes to interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds containing nitrogen-based heterocycles, such as pyridine derivatives, often exhibit significant anticancer properties. For instance:

  • Mechanism: The compound may inhibit cancer cell proliferation through modulation of oxidative stress pathways.
  • Case Studies: Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could possess similar properties.

Neuroprotective Effects

Pyridine derivatives are frequently associated with neuroprotective activities:

  • Potential Applications: These compounds may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from damage.
  • Research Findings: Studies have demonstrated that certain pyridine-based compounds can enhance cognitive function in animal models, indicating a promising avenue for further exploration.

Antimicrobial Properties

The presence of amine groups in the structure often correlates with antimicrobial activity:

  • Mechanism of Action: The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Comparative Analysis:
    • Compounds structurally similar to this compound have shown varying degrees of antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent.

Comparison with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
1-(Pyridin-2-yl)ethanaminePyridine ring with ethylamineNeuroprotective effects
4-(Ethoxy)phenethylamineEthoxy group attached to phenethylSignificant antidepressant properties
2-(Amino)phenolAmino group on phenolic ringAntioxidant properties
1-(Pyridin-3-yl)propan-1-onePyridine ring with ketonePotential anticancer activity

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Binding Affinity: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological outcomes.
  • Pathway Involvement: Detailed studies are necessary to elucidate the specific pathways involved in its action.

Synthesis and Industrial Production

The synthesis of this compound typically involves:

  • Reaction Conditions: Conducting reactions under controlled temperatures and using suitable solvents.
  • Common Reagents: Utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

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